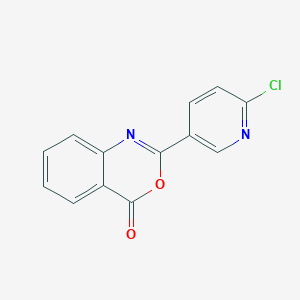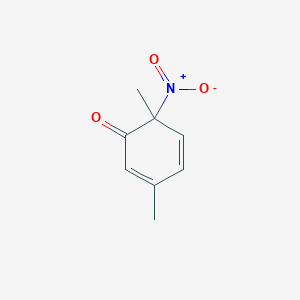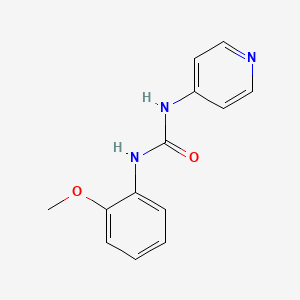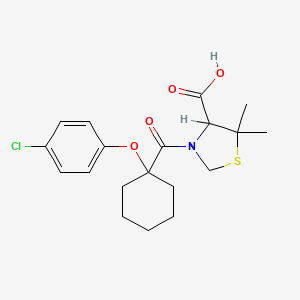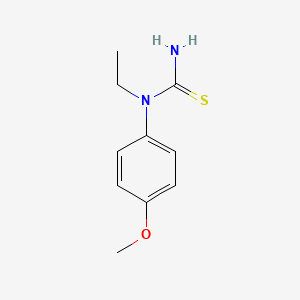
N-Ethyl-N-(4-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-(4-methoxyphenyl)thiourea is an organosulfur compound with the molecular formula C10H14N2OS. It is a derivative of thiourea, characterized by the presence of an ethyl group and a 4-methoxyphenyl group attached to the nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
N-Ethyl-N-(4-methoxyphenyl)thiourea can be synthesized through the reaction of 4-methoxyaniline with ethyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .
化学反応の分析
Types of Reactions
N-Ethyl-N-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
N-Ethyl-N-(4-methoxyphenyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of polymers, dyes, and other materials
作用機序
The mechanism of action of N-Ethyl-N-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s thiourea group can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
N-(4-Methoxyphenyl)thiourea: Lacks the ethyl group, resulting in different chemical and biological properties.
N-Ethylthiourea: Lacks the 4-methoxyphenyl group, leading to variations in reactivity and applications.
N-Phenylthiourea: Similar structure but without the methoxy group, affecting its solubility and interactions
Uniqueness
Its combination of functional groups allows for versatile reactivity and interactions in various chemical and biological contexts .
特性
CAS番号 |
73901-44-7 |
|---|---|
分子式 |
C10H14N2OS |
分子量 |
210.30 g/mol |
IUPAC名 |
1-ethyl-1-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C10H14N2OS/c1-3-12(10(11)14)8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H2,11,14) |
InChIキー |
IKEMLJROHUJEKQ-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=C(C=C1)OC)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


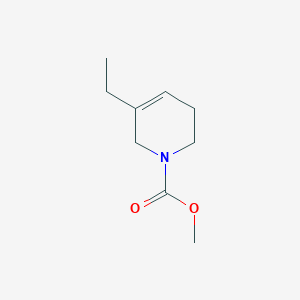
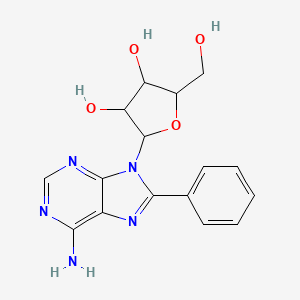

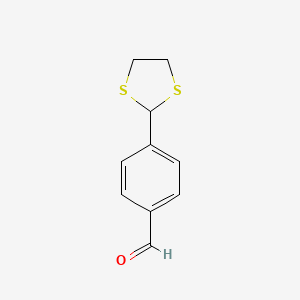
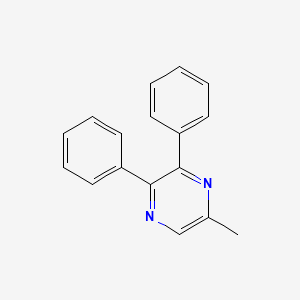
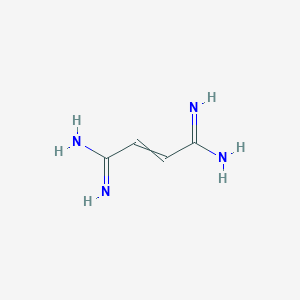
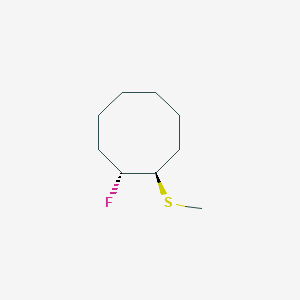
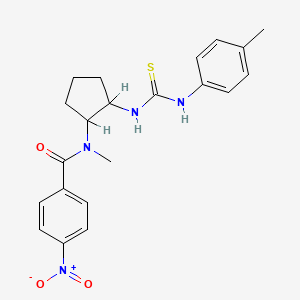
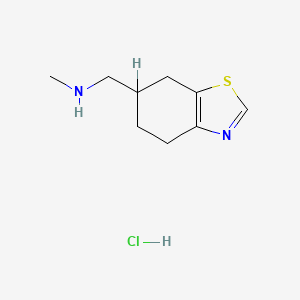
![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)
